molecular formula C7H9NO2S B1589082 2-((Furan-2-ylmethyl)thio)acetamide CAS No. 86251-28-7

2-((Furan-2-ylmethyl)thio)acetamide

Cat. No. B1589082
CAS RN: 86251-28-7
M. Wt: 171.22 g/mol
InChI Key: PEAQWSOVDCXQCW-UHFFFAOYSA-N
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Description

“2-((Furan-2-ylmethyl)thio)acetamide” is a chemical compound with the formula C7H9NO2S . It belongs to the class of heterocyclic building blocks, specifically furans . It is used for research purposes .

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQWSOVDCXQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452065
Record name 2-((Furan-2-ylmethyl)thio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)thio)acetamide

CAS RN

86251-28-7
Record name 2-((Furan-2-ylmethyl)thio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Nitrophenyl 2-(furfurylthio)acetate (6.5 g) was dissolved in 200 ml of tetrahydrofuran, and under ice cooling, 75 ml of a tetrahydrofuran solution of 4 g of 3-(3-hydroxymethylphenoxy)propylamine was added dropwise to the solution. One hour later, the temperature was returned to room temperature, and the mixture was stirred for 18 hours. The solvent was concentrated, and the concentrate was taken into ethyl acetate, washed with a 1N aqueous solution of sodium hydroxide and water, and dried. The solvent was evaporated to give 7.02 g (94.9%) of N-3-(3-hydroxymethylphenoxy)propyl]-2-(furfurylthio)acetamide.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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